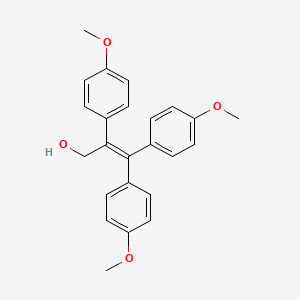
2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol: is an organic compound characterized by the presence of three 4-methoxyphenyl groups attached to a prop-2-en-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol typically involves the condensation of 4-methoxybenzaldehyde with appropriate precursors under basic conditions. One common method involves the use of sodium hydroxide as a base to facilitate the aldol condensation reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
類似化合物との比較
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-methoxyphenyl)prop-2-yn-1-ol
Comparison:
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of three 4-methoxyphenyl groups, which impart distinct chemical and physical properties compared to its analogs.
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-one differs by having a ketone group instead of an alcohol group, affecting its reactivity and applications.
- 3-(4-methoxyphenyl)prop-2-yn-1-ol has a different backbone structure, leading to variations in its chemical behavior and potential uses.
特性
CAS番号 |
5159-84-2 |
|---|---|
分子式 |
C24H24O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
2,3,3-tris(4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C24H24O4/c1-26-20-10-4-17(5-11-20)23(16-25)24(18-6-12-21(27-2)13-7-18)19-8-14-22(28-3)15-9-19/h4-15,25H,16H2,1-3H3 |
InChIキー |
SYGNAQKIRBXBLN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


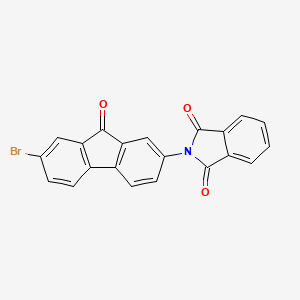
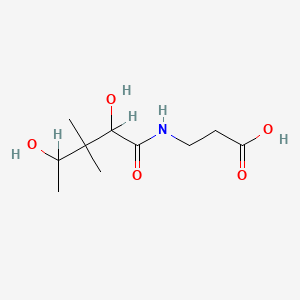

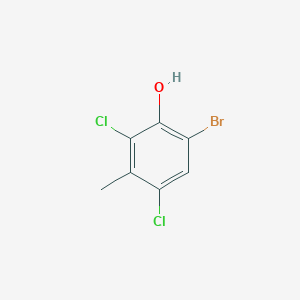


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
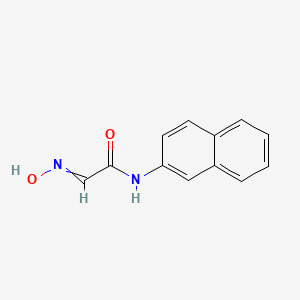
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

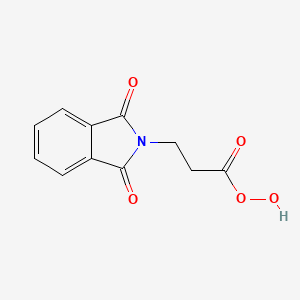

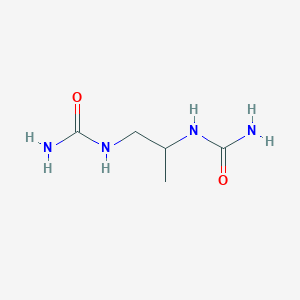
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
